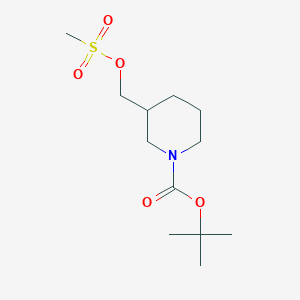
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde, also known as ENB, is a chemical compound that belongs to the family of aldehydes. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde is not fully understood. However, it is believed that 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can form a complex with metal ions, which results in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde. However, some studies have shown that 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has been shown to inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde in lab experiments is its unique fluorescence properties. 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can be used as a fluorescent probe for the detection of metal ions, amino acids, and proteins. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can be used as a starting material for the synthesis of various organic compounds.
However, there are also some limitations to using 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde in lab experiments. One of the limitations is that 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the synthesis of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can be complex and time-consuming, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde in scientific research. One potential direction is the development of new fluorescent probes based on 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde for the detection of other metal ions and biomolecules. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde could be used as a starting material for the synthesis of new organic compounds with potential applications in medicine and materials science. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde and its potential use in cancer therapy.
Conclusion:
In conclusion, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde is a unique chemical compound with potential applications in various fields of scientific research. Its fluorescence properties make it a useful tool for the detection of metal ions, amino acids, and proteins. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has shown potential in cancer therapy and the synthesis of new organic compounds. While there are limitations to its use in lab experiments, the future directions for the use of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde are promising and warrant further research.
Synthesis Methods
The synthesis of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can be achieved through a series of chemical reactions. The starting material for the synthesis is 2-nitrophenol, which is reacted with ethyl bromide in the presence of potassium carbonate to form 2-ethoxy-4-nitrophenol. This compound is then oxidized using potassium permanganate to form 2-ethoxy-4-nitrobenzaldehyde. Finally, the aldehyde group is reduced using sodium borohydride to form 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde.
Scientific Research Applications
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has also been used as a reagent for the detection of amino acids and proteins. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has been used as a starting material for the synthesis of various organic compounds, such as pyrazoles and pyridines.
properties
CAS RN |
182067-54-5 |
|---|---|
Product Name |
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde |
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-ethoxy-3-hydroxy-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)3-4-7(8(9)12)10(13)14/h3-5,12H,2H2,1H3 |
InChI Key |
QHPJVJZVRNEKLE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |
Canonical SMILES |
CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |
synonyms |
Benzaldehyde, 2-ethoxy-3-hydroxy-4-nitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)



![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)







